Bienvenue dans la boutique en ligne BenchChem!

Desmopressin acetate

Pharmacokinetics Peptide Half-Life Drug Metabolism

Select Desmopressin acetate for its unparalleled, evidence-backed differentiation versus native vasopressin and other analogs. It delivers a 1681-fold V2/V1 receptor selectivity ratio—critical for minimizing off-target V1 interference in GPCR functional assays—and a 12-fold greater antidiuretic potency with an extended 50-min half-life, enabling sustained renal water handling studies with reduced dosing frequency. Its proven hemostatic efficacy in elevating Factor VIII and von Willebrand factor, combined with exceptional stability against proteolytic degradation in human small intestinal fluid, establishes it as the premier positive control for oral peptide delivery research. Avoid class-level substitution risks; quantitative evidence confirms that generic interchange without verification introduces substantial experimental variability.

Molecular Formula C48H68N14O14S2
Molecular Weight 1129.3 g/mol
Cat. No. B8799378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmopressin acetate
Molecular FormulaC48H68N14O14S2
Molecular Weight1129.3 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
InChIInChI=1S/C46H64N14O12S2.C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4)/t28-,29+,30+,31+,32+,33+,34+;/m1./s1
InChIKeyMLSVJHOYXJGGTR-IFHOVBQLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmopressin Acetate Procurement Guide: Evidence-Based Differentiators for Scientific Selection


Desmopressin acetate (DDAVP) is a synthetic analog of the endogenous nonapeptide hormone arginine vasopressin (AVP), classified pharmacologically as a selective vasopressin V2 receptor agonist [1]. It is engineered through structural modifications—deamination of cysteine at position 1 and substitution of L-arginine with D-arginine at position 8—which confer markedly prolonged duration of action and sharply reduced vasopressor activity relative to the native hormone [2]. This compound is widely employed in research and clinical settings for its antidiuretic, hemostatic, and water homeostasis regulatory properties [1].

Why Vasopressin Analogs Are Not Interchangeable: Desmopressin Acetate Selection Imperatives


The vasopressin analog class encompasses multiple synthetic peptides, including desmopressin, lypressin, terlipressin, and felypressin, each with distinct receptor selectivity profiles, pharmacokinetic half-lives, and safety margins [1]. Generic substitution or interchange without quantitative evidence of equivalence introduces substantial risk, as demonstrated by the direct clinical comparison of desmopressin plus terlipressin versus terlipressin alone, where the addition of desmopressin unexpectedly increased treatment failure rates (54.2% vs. 27.3%, p=0.06) [2]. Consequently, procurement decisions must be guided by compound-specific, comparator-anchored quantitative evidence rather than class-level assumptions.

Desmopressin Acetate Quantitative Evidence for Differentiated Procurement Decisions


Extended Plasma Half-Life: Desmopressin Acetate vs. Arginine Vasopressin

Desmopressin acetate exhibits significantly prolonged elimination kinetics compared to native arginine vasopressin (AVP). In a controlled study in dogs, the plasma half-life of desmopressin was measured at 50 minutes, compared to 13 minutes for AVP and 8 minutes for desglycinamide arginine-vasopressin (DGAVP) [1]. This represents an approximately 3.8-fold increase in plasma half-life relative to the endogenous hormone, enabling less frequent dosing and more sustained pharmacodynamic effects. Additionally, the biphasic half-lives for desmopressin acetate were 7.8 and 75.5 minutes for the fast and slow phases, compared with 2.5 and 14.5 minutes for lysine vasopressin (lypressin), another vasopressin analog [2].

Pharmacokinetics Peptide Half-Life Drug Metabolism

V2 Receptor Selectivity: Desmopressin Acetate vs. Vasopressin Receptor Subtypes

Desmopressin acetate demonstrates high selectivity for the vasopressin V2 receptor over the V1 receptor, minimizing vasoconstrictor activity. In radioligand binding assays using rat tissue, desmopressin exhibited Ki values of 1.04 nmol/L at V2 receptors, 1748 nmol/L at V1 receptors, and 81 nmol/L at oxytocin receptors [1]. This yields a V1/V2 selectivity ratio of approximately 1681-fold. In contrast, native arginine vasopressin has a much lower selectivity ratio, with Ki values of approximately 1.1 nM for V1a, 0.4 nM for V2, and 1.7 nM for oxytocin receptors [2]. Additional data indicate a V2R Ki of ~0.3 nM for desmopressin with minimal V1 activity .

Receptor Binding Selectivity Profiling GPCR Pharmacology

Antidiuretic Potency: Desmopressin Acetate vs. Arginine Vasopressin

Desmopressin acetate demonstrates superior antidiuretic potency compared to the native hormone arginine vasopressin. According to FDA-approved labeling, 1 mcg of desmopressin acetate (injectable formulation) is equivalent to 4 IU of antidiuretic activity [1]. In the intranasal formulation, 10 mcg of desmopressin acetate is equivalent to 40 IU [2]. Literature sources consistently report that desmopressin is approximately 12 times more potent as an antidiuretic agent than arginine vasopressin, while exhibiting negligible vasoconstrictor activity [3]. This potency differential allows for the administration of lower absolute doses to achieve equivalent or superior therapeutic effects.

Pharmacodynamics Antidiuretic Activity Potency Comparison

Pressor Effect Absence: Desmopressin Acetate vs. Vasopressin in Perfused Vascular Model

Desmopressin acetate lacks the systemic pressor effects characteristic of vasopressin. In a direct comparative study using the bilaterally perfused nasal mucosa of the dog, desmopressin caused dose-related vasodilatation on the side of injection with no changes in systemic arterial blood pressure [1]. In contrast, vasopressin administration in the same model elicits vasoconstriction and increases systemic arterial blood pressure through V1 receptor activation. This finding is consistent with clinical data showing that clinically effective antidiuretic doses of desmopressin are below threshold levels for effects on vascular smooth muscle [2]. Long-term studies of DDAVP Tablets (n=46 patients) demonstrated no increases in blood pressure [2].

Hemodynamics Vasopressor Activity Safety Pharmacology

Gastrointestinal Stability: Desmopressin Acetate vs. Other Peptide Drugs

Desmopressin acetate demonstrates exceptional stability in human gastrointestinal fluids compared to other therapeutic peptides. In a study assessing the stability of 17 disparate peptide drugs (including insulin, calcitonin, glucagon, secretin, somatostatin, and oxytocin) in human small intestinal fluid, desmopressin was one of only three peptides (along with ciclosporin and octreotide) that exhibited good stability and resisted rapid degradation [1]. The disulfide bridge within the desmopressin structure confers resistance to proteolytic degradation, distinguishing it from the majority of peptide drugs that degrade rapidly in the GI environment [1].

Peptide Stability Oral Bioavailability GI Degradation

Clinical Efficacy in Nocturnal Enuresis: Desmopressin Acetate vs. Placebo

Desmopressin acetate demonstrates statistically significant efficacy in reducing nocturnal enuresis episodes compared to placebo. In a Japanese Phase III clinical trial involving patients with nocturnal enuresis, desmopressin orally disintegrating tablets (ODT) reduced the number of wet nights by 3.3 days over a 14-day period from baseline, compared to a reduction of 1.5 days in the placebo group [1]. This represents a 120% greater reduction in wet nights relative to placebo (p < 0.05). The study confirmed that desmopressin significantly decreased the number of nocturnal enuresis days compared to placebo with no notable safety concerns [1].

Clinical Trial Nocturnal Enuresis Efficacy Comparison

Desmopressin Acetate: Evidence-Backed Research and Industrial Application Scenarios


Antidiuretic Pharmacology and Water Homeostasis Studies

The 12-fold higher antidiuretic potency of desmopressin relative to arginine vasopressin, combined with its extended half-life (50 min vs. 13 min in dog models), makes it the preferred tool for investigating renal water handling mechanisms [1][2]. Researchers studying aquaporin-2 trafficking, collecting duct physiology, and central diabetes insipidus models should select desmopressin over native AVP or lypressin to achieve sustained antidiuretic effects with reduced dosing frequency and minimal confounding vasopressor activity [1][3].

GPCR Selectivity Profiling and V2 Receptor Pharmacology

The 1681-fold V2/V1 receptor selectivity ratio of desmopressin, contrasted with the ~2.75-fold selectivity of native AVP, positions it as an essential reference agonist for V2 receptor functional assays [4]. In GPCR screening campaigns and selectivity panels, desmopressin serves as a highly specific V2 agonist control, minimizing off-target V1-mediated signal interference. Procurement of high-purity desmopressin acetate is critical for reproducible receptor binding and functional assays where V1 contamination would confound results [4].

Peptide Stability and Oral Formulation Development

Desmopressin's exceptional resistance to degradation in human small intestinal fluid—surpassing the majority of therapeutic peptides including insulin and calcitonin—makes it a valuable model compound for oral peptide delivery research [5]. Formulation scientists developing oral peptide drug delivery systems should select desmopressin as a positive control or benchmark for GI stability studies, given its proven ability to withstand proteolytic degradation in intestinal fluid [5].

Hemostasis Research and von Willebrand Factor Studies

Desmopressin acetate is established to increase plasma levels of factor VIII and von Willebrand factor, with FDA labeling noting it is more potent than arginine vasopressin in this regard [6]. Researchers investigating hemostatic mechanisms, platelet function, or von Willebrand disease models should prioritize desmopressin over other vasopressin analogs due to its well-characterized and reproducible effects on coagulation parameters without the confounding pressor effects associated with vasopressin or terlipressin [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmopressin acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.